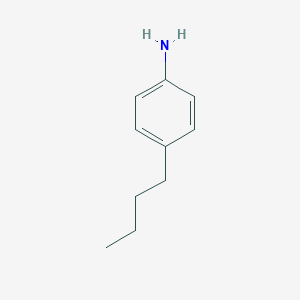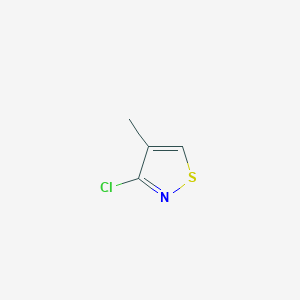
3-Chloro-4-methyl-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-1,2-thiazole is a heterocyclic compound that contains a thiazole ring and a chlorine and methyl group at position 3 and 4, respectively. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. In
作用機序
The mechanism of action of 3-Chloro-4-methyl-1,2-thiazole is not fully understood. However, several studies have suggested that it may exert its antimicrobial and antifungal activities by disrupting the cell membrane or inhibiting the synthesis of essential biomolecules, such as DNA and RNA (Liu et al., 2018; Zhang et al., 2019). Moreover, its anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation (Liu et al., 2019).
Biochemical and Physiological Effects:
3-Chloro-4-methyl-1,2-thiazole has been shown to have both biochemical and physiological effects. For instance, a study by Liu et al. (2018) reported that 3-Chloro-4-methyl-1,2-thiazole inhibited the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. Moreover, another study by Zhang et al. (2019) demonstrated that 3-Chloro-4-methyl-1,2-thiazole disrupted the cell membrane of fungi, leading to cell death. Additionally, 3-Chloro-4-methyl-1,2-thiazole has been found to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anticancer activity (Liu et al., 2019).
実験室実験の利点と制限
One of the advantages of using 3-Chloro-4-methyl-1,2-thiazole in lab experiments is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antibiotics and antifungal agents. Moreover, its anticancer activity and low toxicity profile make it a promising lead compound for the development of new anticancer drugs. However, one of the limitations of using 3-Chloro-4-methyl-1,2-thiazole is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of 3-Chloro-4-methyl-1,2-thiazole. One of the areas of interest is the optimization of its synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the development of new derivatives and analogs of 3-Chloro-4-methyl-1,2-thiazole may lead to the discovery of more potent and selective antimicrobial, antifungal, and anticancer agents. Furthermore, the investigation of its pharmacokinetic and pharmacodynamic properties may provide valuable insights into its therapeutic potential.
合成法
The synthesis of 3-Chloro-4-methyl-1,2-thiazole can be achieved through various methods, including the reaction of 3-chlorothiophene with acetone in the presence of a strong base, such as sodium hydride, or the reaction of 3-chlorothiophene with methyl isocyanate in the presence of a catalyst, such as copper(II) chloride. Another method involves the reaction of 3-chlorothiophene with methyl ethyl ketone oxime in the presence of a strong acid, such as hydrochloric acid. The yield and purity of the compound can be improved through purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
3-Chloro-4-methyl-1,2-thiazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess antimicrobial, antifungal, and anticancer activities. For instance, a study conducted by Liu et al. (2018) demonstrated that 3-Chloro-4-methyl-1,2-thiazole exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VREF) strains. Moreover, another study by Zhang et al. (2019) reported that 3-Chloro-4-methyl-1,2-thiazole showed significant antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 3-Chloro-4-methyl-1,2-thiazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Liu et al., 2019).
特性
CAS番号 |
1072-56-6 |
|---|---|
製品名 |
3-Chloro-4-methyl-1,2-thiazole |
分子式 |
C4H4ClNS |
分子量 |
133.6 g/mol |
IUPAC名 |
3-chloro-4-methyl-1,2-thiazole |
InChI |
InChI=1S/C4H4ClNS/c1-3-2-7-6-4(3)5/h2H,1H3 |
InChIキー |
FQANRCWINZEGNW-UHFFFAOYSA-N |
SMILES |
CC1=CSN=C1Cl |
正規SMILES |
CC1=CSN=C1Cl |
同義語 |
3-Chloro-4-methylisothiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



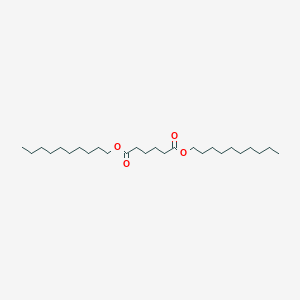
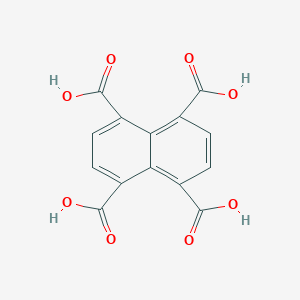
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
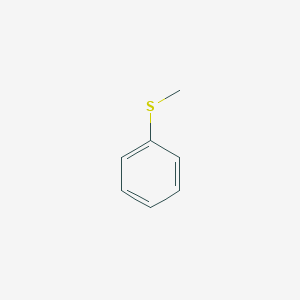
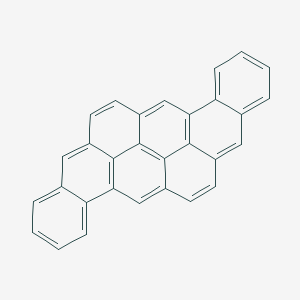


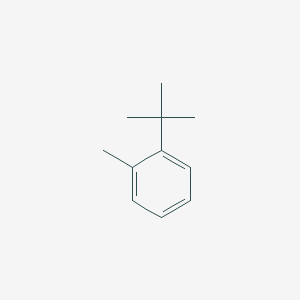



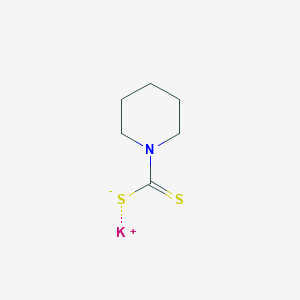
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)
